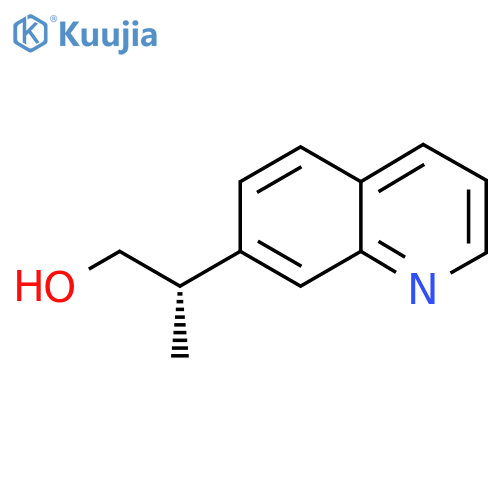Cas no 2248201-61-6 ((2S)-2-Quinolin-7-ylpropan-1-ol)

2248201-61-6 structure
商品名:(2S)-2-Quinolin-7-ylpropan-1-ol
(2S)-2-Quinolin-7-ylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(quinolin-7-yl)propan-1-ol
- EN300-6507447
- 2248201-61-6
- (2S)-2-Quinolin-7-ylpropan-1-ol
-
- インチ: 1S/C12H13NO/c1-9(8-14)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9,14H,8H2,1H3/t9-/m1/s1
- InChIKey: HAQXRQHDCAPDJC-SECBINFHSA-N
- ほほえんだ: OC[C@@H](C)C1C=CC2=CC=CN=C2C=1
計算された属性
- せいみつぶんしりょう: 187.099714038g/mol
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(2S)-2-Quinolin-7-ylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507447-0.5g |
(2S)-2-(quinolin-7-yl)propan-1-ol |
2248201-61-6 | 95.0% | 0.5g |
$2435.0 | 2025-03-14 | |
| Enamine | EN300-6507447-1.0g |
(2S)-2-(quinolin-7-yl)propan-1-ol |
2248201-61-6 | 95.0% | 1.0g |
$2537.0 | 2025-03-14 | |
| Enamine | EN300-6507447-2.5g |
(2S)-2-(quinolin-7-yl)propan-1-ol |
2248201-61-6 | 95.0% | 2.5g |
$4973.0 | 2025-03-14 | |
| Enamine | EN300-6507447-5.0g |
(2S)-2-(quinolin-7-yl)propan-1-ol |
2248201-61-6 | 95.0% | 5.0g |
$7358.0 | 2025-03-14 | |
| Enamine | EN300-6507447-0.1g |
(2S)-2-(quinolin-7-yl)propan-1-ol |
2248201-61-6 | 95.0% | 0.1g |
$2232.0 | 2025-03-14 | |
| Enamine | EN300-6507447-0.05g |
(2S)-2-(quinolin-7-yl)propan-1-ol |
2248201-61-6 | 95.0% | 0.05g |
$2131.0 | 2025-03-14 | |
| Enamine | EN300-6507447-10.0g |
(2S)-2-(quinolin-7-yl)propan-1-ol |
2248201-61-6 | 95.0% | 10.0g |
$10911.0 | 2025-03-14 | |
| Enamine | EN300-6507447-0.25g |
(2S)-2-(quinolin-7-yl)propan-1-ol |
2248201-61-6 | 95.0% | 0.25g |
$2333.0 | 2025-03-14 |
(2S)-2-Quinolin-7-ylpropan-1-ol 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2248201-61-6 ((2S)-2-Quinolin-7-ylpropan-1-ol) 関連製品
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
